molecular formula C17H13FN2O B3054757 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-56-9

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3054757
CAS No.: 618098-56-9
M. Wt: 280.3 g/mol
InChI Key: YBHVCIIAEJRSLJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative intended for research and development purposes. Pyrazole-based molecular hybrids are significant scaffolds in medicinal chemistry and are known to impart enhanced bioactivity . The pyrazole core is a key structural motif in several FDA-approved pharmaceuticals and agrochemicals, underscoring its importance in discovery research . Compounds within this class have been the subject of experimental and theoretical studies, including X-ray crystallography, DFT calculations, molecular docking, and molecular dynamics simulations, to elucidate their structural and chemical properties . Pyrazole derivatives are reported to exhibit a wide spectrum of biological activities, making them valuable intermediates in the synthesis of potential therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHVCIIAEJRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359996
Record name 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-56-9
Record name 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized by formylating 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole at the 4-position. The reaction proceeds via the in situ generation of the Vilsmeier-Haack reagent (DMF-POCl₃ complex), which facilitates electrophilic substitution at the electron-rich pyrazole ring.

Example Protocol

  • Dissolve 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL).
  • Add POCl₃ (15 mmol) dropwise at 0–5°C.
  • Heat the mixture to 90–120°C for 4–6 hours.
  • Quench with ice-water, neutralize with sodium bicarbonate, and extract with dichloromethane.
  • Purify the crude product via column chromatography.

Yield and Limitations

Yields for this method typically range between 60–85%, depending on the substituents’ electronic effects. Steric hindrance from the 3-(4-methylphenyl) group may slightly reduce reactivity.

Oxidation of Pyrazole Methanol Precursors

Oxidation of (1H-pyrazol-4-yl)methanol derivatives provides a direct route to pyrazole-4-carbaldehydes. Two primary oxidation strategies are documented:

Manganese Dioxide (MnO₂) in Acetone

A straightforward protocol involves oxidizing 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol with MnO₂ in acetone:

  • Conditions : 60°C, 4 hours.
  • Yield : ~52% after purification.

TEMPO/FeCl₃ Catalyzed Oxidation

A more selective oxidation employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and iron(III) chloride hexahydrate (FeCl₃·6H₂O):

  • Conditions : Room temperature, 12 hours.
  • Yield : 50–85% without over-oxidation to carboxylic acids.

Trichlorotriazine-Mediated Cyclization

2,4,6-Trichloro-1,3,5-triazine (TCT) enables the one-pot synthesis of pyrazole-4-carbaldehydes from methyl ketone hydrazones.

Procedure Overview

  • React 4-fluoroacetophenone hydrazone with 4-methylphenyl methyl ketone in DMF.
  • Add TCT (1.2 equiv) at room temperature.
  • Stir for 6–8 hours to afford the cyclized product.
  • Isolate via aqueous workup and recrystallization.

Advantages

  • Avoids multi-step synthesis of pyrazole precursors.
  • Yields exceed 70% under optimized conditions.

Friedel-Crafts Hydroxyalkylation

This method leverages hydroxyalkylation to construct the pyrazole ring while introducing the aldehyde moiety.

Key Steps

  • Condense 4-fluorophenylhydrazine with β-ketoaldehydes.
  • Use acid catalysts (e.g., HCl or H₂SO₄) to promote cyclization.
  • Oxidize the intermediate alcohol in situ.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Starting Material Reagents/Conditions Yield (%) Limitations
Vilsmeier-Haack 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole DMF, POCl₃, 90–120°C 60–85 Requires pre-synthesized pyrazole
MnO₂ Oxidation Pyrazole-4-methanol derivative MnO₂, acetone, 60°C ~52 Moderate yields
TEMPO/FeCl₃ Oxidation Pyrazole-4-methanol derivative TEMPO, FeCl₃, rt 50–85 Cost of TEMPO
TCT Cyclization Methyl ketone hydrazones TCT, DMF, rt >70 Limited substrate scope

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and inhibition due to its structural properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives: Compounds with halogen substituents (e.g., F, Cl) show enhanced antimicrobial activity due to improved membrane penetration and target binding .
  • Electron-Donating vs. Withdrawing Groups : Antioxidant activity is amplified in derivatives with nitro (strong electron-withdrawing) and hydroxyl (electron-donating) groups, as seen in compound 4e . The target compound’s methyl group (electron-donating) may reduce antioxidant efficacy compared to nitro-substituted analogs.
  • Bulkier Substituents : The isopropyl group in the 4-isopropylbenzyl derivative () enhances antimicrobial activity, suggesting that steric bulk improves target interaction. The methyl group in the target compound, being smaller, may offer weaker binding but better solubility.

Structural and Electronic Features

  • Planarity and Conformation : Crystal structures of pyrazole derivatives (e.g., ) reveal that fluorophenyl and methylphenyl substituents influence molecular planarity. Fluorine’s small size and high electronegativity promote planar conformations, facilitating interactions with biological targets .
  • Electronic Effects : The fluorine atom withdraws electrons, polarizing the pyrazole ring, while the methyl group donates electrons, creating a push-pull effect. This electronic asymmetry may enhance reactivity in nucleophilic environments .
  • Comparative Substituent Effects :
    • Methoxy vs. Methyl : Methoxy groups (e.g., ) increase solubility via hydrogen bonding but reduce lipid solubility compared to methyl .
    • Trifluoromethyl vs. Fluorine : The trifluoromethyl group () offers stronger electron-withdrawing effects and greater metabolic stability than fluorine alone .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For example, the NMR spectra reveal specific proton environments influenced by the fluorine substituent, which can affect the overall biological activity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to range from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the presence of the pyrazole ring significantly enhances antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that the compound may serve as a candidate for developing anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies highlight that modifications on the pyrazole core can lead to enhanced cytotoxicity against different cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed a strong ability to inhibit biofilm formation, which is crucial in treating chronic infections .
  • Anti-inflammatory Research : In a controlled study, the compound was tested for its ability to reduce inflammation markers in macrophages stimulated with LPS. Results indicated a substantial decrease in TNF-α levels, suggesting its potential use in inflammatory diseases .
  • Cytotoxicity Assays : In vitro cytotoxicity tests against various cancer cell lines demonstrated that this pyrazole derivative exhibits selective toxicity, sparing normal cells while effectively killing tumor cells. The IC50 values varied significantly depending on the cell line tested, indicating a need for further optimization in drug development .

Data Table: Summary of Biological Activities

Activity Tested Pathogen/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
Anti-inflammatoryMacrophages (LPS-stimulated)Reduced TNF-α production
AnticancerVarious cancer cell linesVariable IC50

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack formylation of precursor pyrazoles. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under reflux . Key variables include:

  • Temperature : Optimal yields (70–80%) are achieved at 80–100°C.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate formylation .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Characterization involves:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the pyrazole C-4 carbon resonates at δ 160–165 ppm .
  • IR : A strong absorption band at 1680–1700 cm⁻¹ confirms the aldehyde group .
  • X-ray crystallography : Used to confirm planarity of the pyrazole ring and dihedral angles between substituents (e.g., 4-fluorophenyl and 4-methylphenyl groups at ~45°) .

Q. What are the common reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes:

  • Condensation reactions with amines/hydrazines to form Schiff bases or hydrazones, useful for pharmacophore development .
  • Nucleophilic addition with Grignard reagents or enolates to extend conjugation for optoelectronic applications .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking (AutoDock Vina) screens for binding affinity with targets like COX-2 or EGFR kinases, guiding structural modifications .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural analogs : Compare substituent effects; e.g., replacing 4-methylphenyl with 4-chlorophenyl increases lipophilicity and membrane penetration .
  • Meta-analysis : Pool data from >10 studies to identify trends (e.g., EC₅₀ < 50 μM for antiproliferative activity) .

Q. How are hybrid systems (e.g., pyrazole-triazole conjugates) synthesized from this compound?

A click chemistry approach uses:

  • Cu(I)-catalyzed azide-alkyne cycloaddition to attach triazole moieties, enhancing bioactivity .
  • Solvent-free conditions (microwave irradiation, 100°C, 30 min) improve yields (85–90%) and reduce side products .

Q. What safety considerations are critical during large-scale synthesis?

  • Thermal hazards : Monitor exothermic reactions (e.g., Vilsmeier-Haack) with adiabatic calorimetry to prevent runaway conditions .
  • Toxic byproducts : Use GC-MS to detect and quantify chlorinated intermediates (e.g., POCl₃ residues) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Vilsmeier-Haack7598Scalable (>10 g)
Microwave-assisted8899Rapid (<1 h)
Solvent-free8297Eco-friendly

Q. Table 2. Biological Activity Data

Assay TypeActivity (IC₅₀/EC₅₀)TargetStructural InsightReference
Anticancer (MCF-7)28 μMTopoisomerase II inhibition4-Fluorophenyl enhances DNA intercalation
Antibacterial (E. coli)64 μg/mLPenicillin-binding proteinMethyl group improves uptake

Key Recommendations for Researchers

  • Prioritize X-ray crystallography to resolve steric effects of substituents.
  • Use QSAR models to predict bioactivity and reduce trial-and-error synthesis.
  • Adopt green chemistry principles (e.g., solvent-free methods) to align with sustainability goals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

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